molecular formula C7H3ClFN B13119322 2-Chloro-5-ethynyl-3-fluoropyridine

2-Chloro-5-ethynyl-3-fluoropyridine

Cat. No.: B13119322
M. Wt: 155.55 g/mol
InChI Key: CTQSJYRSKRXLFU-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynyl-3-fluoropyridine is a versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery programs. Its molecular architecture incorporates three key functional handles: a chlorine atom, a fluorine atom, and an ethynyl group, enabling a wide array of strategic transformations, most notably via metal-catalyzed cross-coupling reactions. This allows researchers to efficiently synthesize complex, diverse compound libraries for structure-activity relationship (SAR) studies . The incorporation of fluorine is a critical strategy in modern drug design, as it can significantly improve a compound's metabolic stability, modulate its pKa, and enhance membrane permeability and bioavailability . The ethynyl group is particularly valuable for constructing molecular frameworks through click chemistry or Sonogashira cross-coupling reactions, facilitating the rapid exploration of chemical space around the pyridine core . This compound is a high-value intermediate for researchers developing novel therapeutic agents, with its unique structure making it particularly relevant for projects targeting kinase inhibition and other biologically significant pathways .

Properties

Molecular Formula

C7H3ClFN

Molecular Weight

155.55 g/mol

IUPAC Name

2-chloro-5-ethynyl-3-fluoropyridine

InChI

InChI=1S/C7H3ClFN/c1-2-5-3-6(9)7(8)10-4-5/h1,3-4H

InChI Key

CTQSJYRSKRXLFU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(N=C1)Cl)F

Origin of Product

United States

Preparation Methods

Preparation via Reduction of 3-Substituted 2,6-Dichloro-5-fluoropyridine

A patented method describes the selective synthesis of 3-substituted 2-chloro-5-fluoropyridines by a single-step reduction from 3-substituted 2,6-dichloro-5-fluoropyridine or its salts. This approach uses industrially available starting materials and mild reaction conditions without special reagents, yielding high purity products suitable for further modification to introduce the ethynyl group.

  • Reaction conditions: Reduction under mild temperatures, using reagents easy to handle.
  • Yield and purity: Yields around 60-62%, with purity up to 99% by HPLC analysis.
  • Post-treatment: Includes extraction with ethyl acetate, washing with sodium bicarbonate and brine, followed by distillation under reduced pressure.
  • Example: Conversion of 2,6-dichloro-5-fluoronicotinic acid salt to 2-chloro-5-fluoronicotinic acid salt, then further functionalization.

Halogenation and Fluorination Starting from 3-Methylpyridine

Another synthetic route starts from 3-methylpyridine (3-picoline), which undergoes:

  • Step 1: N-oxidation
    3-methylpyridine is oxidized to N-oxygen-3-methylpyridine using 60% hydrogen peroxide in glacial acetic acid at 70-80°C for 18-24 hours.

  • Step 2: Chlorination
    Oriented chlorination of N-oxygen-3-methylpyridine using benzoyl chloride yields 2-chloro-5-methylpyridine.

  • Step 3: Further chlorination
    2-chloro-5-methylpyridine is chlorinated with chlorine gas in the presence of azobisisobutyronitrile (AIBN) as an initiator and o-dichlorobenzene as solvent at 120-140°C for 18-20 hours to give 2-chloro-5-trichloromethylpyridine.

  • Step 4: Fluorination
    Halogen exchange fluorination is performed using excess potassium fluoride, dimethyl sulfoxide as solvent, and cetyltrimethylammonium bromide as a phase transfer catalyst at ~100°C under nitrogen atmosphere to yield 2-chloro-5-trifluoromethylpyridine.

This method is notable for its mild conditions, simplified separation steps, and relatively high yields (~80% for the fluorinated product).

Chemical Reactions Analysis

2-Chloro-5-ethynyl-3-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.

    Coupling Reactions: The ethynyl group allows for coupling reactions such as the Sonogashira coupling, which can be used to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form carbonyl derivatives or reduction reactions to form alkanes or alkenes, depending on the reagents and conditions used.

Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or THF. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agrochemical Applications

Pesticide Development
2-Chloro-5-ethynyl-3-fluoropyridine is being explored as an intermediate for synthesizing agrochemicals, particularly pesticides. The fluorinated pyridine derivatives have shown increased potency and selectivity against pests, making them valuable in agricultural formulations . Its potential to enhance crop protection while minimizing environmental impact aligns with current trends in sustainable agriculture.

Herbicide Formulations
Similar to its use in pesticide development, this compound can also be utilized in formulating herbicides. The unique properties of fluorinated compounds often lead to improved herbicidal activity and reduced toxicity to non-target organisms, which is crucial for developing eco-friendly herbicides .

Chemical Synthesis Applications

Versatile Synthetic Intermediate
Due to its unique structure, this compound can act as a versatile building block in organic synthesis. It can undergo various reactions such as nucleophilic substitutions and cross-coupling reactions, facilitating the synthesis of complex organic molecules used in pharmaceuticals and materials science .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of antimicrobial agents starting from this compound. The synthesized compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the compound's utility as a precursor in developing new antibiotics.

Case Study 2: Development of Eco-Friendly Herbicides

Research focused on creating herbicides from this compound derivatives showed promising results in controlling weed growth without harming beneficial plants. Field trials indicated that these formulations were effective at lower concentrations compared to traditional herbicides, reducing chemical runoff into the environment.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethynyl-3-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, where the fluorine atom can enhance binding affinity and selectivity. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity. The chloro substituent can also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 2-chloro-5-ethynyl-3-fluoropyridine and analogous pyridine derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
This compound Cl (2), F (3), Ethynyl (5) 155.56 (calculated) Ethynyl enables cross-coupling; dual electron-withdrawing substituents. -
5-Ethynyl-2-fluoropyridine F (2), Ethynyl (5) 121.11 Lacks Cl and F at position 3; simpler electronic profile.
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone Cl (2), F (5), COCH₃ (3) 173.57 Ketone at position 3 increases polarity; unsuitable for alkyne couplings.
2-Chloro-5-fluoro-3-iodo-pyridine Cl (2), F (5), I (3) 257.46 Iodo substituent enables nucleophilic substitution; heavier molecular weight.
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine Cl (5), CH₂Cl (2), CF₃ (3) 234.47 Bulky trifluoromethyl and chloromethyl groups hinder reactivity.
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine CF₃ (phenyl), Cl (phenyl), F (3), CH₃ (2) 305.72 Biphenyl structure with trifluoromethyl; complex steric effects.

Structural and Electronic Differences

  • Ethynyl vs. Halogen/Heteroatom Substituents: The ethynyl group in the target compound distinguishes it from analogs like 1-(2-chloro-5-fluoropyridin-3-yl)ethanone (ketone at position 3) and 2-chloro-5-fluoro-3-iodo-pyridine (iodine at position 3) . Ethynyl’s linear geometry and sp-hybridized carbon enhance reactivity in cross-coupling reactions, unlike bulkier groups (e.g., trifluoromethyl in ).
  • Substituent Positioning: Fluorine at position 3 in the target compound creates a distinct electronic environment compared to 5-ethynyl-2-fluoropyridine (fluorine at position 2) .

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